Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester

Description

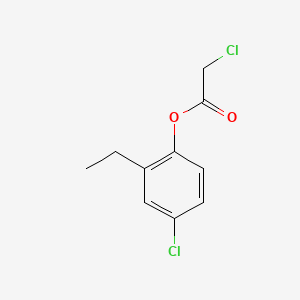

This compound is structurally characterized by two chlorine atoms: one on the acetic acid α-carbon and another on the para position of the phenyl ring, which also bears an ethyl group at the ortho position. Such substitutions influence its physicochemical properties, reactivity, and applications, particularly in organic synthesis and agrochemical intermediates .

Properties

CAS No. |

53347-19-6 |

|---|---|

Molecular Formula |

C10H10Cl2O2 |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

(4-chloro-2-ethylphenyl) 2-chloroacetate |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-7-5-8(12)3-4-9(7)14-10(13)6-11/h3-5H,2,6H2,1H3 |

InChI Key |

CFICYSDKCUGCIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)OC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroacetic acid 4-chloro-2-ethylphenyl ester typically involves the esterification of chloroacetic acid with 4-chloro-2-ethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Chloroacetic acid+4-chloro-2-ethylphenol→Chloroacetic acid 4-chloro-2-ethylphenyl ester+Water

Industrial Production Methods

Industrial production of chloroacetic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester. The use of phase-transfer catalysts and ionic liquids has also been explored to enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chloroacetic acid 4-chloro-2-ethylphenyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 4-chloro-2-ethylphenol.

Esterification and Transesterification: The ester can participate in further esterification or transesterification reactions to form other esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products

Nucleophilic Substitution: Products include substituted chloroacetic acid esters.

Hydrolysis: Products are chloroacetic acid and 4-chloro-2-ethylphenol.

Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chloroacetic acid 4-chloro-2-ethylphenyl ester has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive ester group.

Industrial Applications: It is used in the production of specialty chemicals, including plasticizers and surfactants.

Mechanism of Action

The mechanism of action of chloroacetic acid 4-chloro-2-ethylphenyl ester involves the reactivity of its ester group. The ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical studies to modify molecules and study their properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include esters of chlorinated acetic acids and substituted phenyl groups. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Key Comparison Points:

Substituent Effects on Reactivity: The α-chloro group in acetic acid derivatives increases electrophilicity, facilitating nucleophilic substitution (e.g., in pyridine synthesis, as seen with α-chloro acetic esters in organocatalytic systems) . Para-chloro substituents on phenyl rings enhance electron-withdrawing effects, stabilizing intermediates in reactions such as ester hydrolysis. Meta or ortho substituents (e.g., ethyl in the target compound) introduce steric effects, altering reaction pathways .

Chiral Selectivity: Chloro-substituted mandelic acid esters (e.g., 4-chloro mandelic acid methyl ester) exhibit reduced chiral selectivity compared to non-chlorinated analogs due to decreased H-bond donor ability . While the target compound lacks a hydroxyl group, its ethyl substituent may similarly hinder stereoselective interactions.

Hydrolysis Rates: α-Chloro acetic esters hydrolyze faster than non-chlorinated analogs due to the electron-withdrawing Cl atom activating the carbonyl. For example, the hydrolysis rate of α-chloro acetic ethyl esters is influenced by para-substituents on phenyl groups, with electron-withdrawing groups (e.g., Cl) accelerating the process .

Applications: Agrochemicals: Ethyl and isooctyl esters of 4-chloro-2-methylphenoxyacetic acid (MCPA derivatives) are herbicides, leveraging their lipophilicity for foliar absorption . The target compound’s ethyl group may offer similar advantages. Pharmaceutical Intermediates: Hydrazone derivatives (e.g., methyl 2-chloro-2-(4-chlorophenylhydrazono)acetate) are precursors to bioactive molecules, highlighting the versatility of α-chloro esters in medicinal chemistry .

Table 2: Reactivity and Functional Comparisons

| Property | This compound | Ethyl 4-Chlorophenyl Acetate | Isooctyl MCPA Ester |

|---|---|---|---|

| Ester Hydrolysis Rate | Moderate (α-Cl activation, hindered by ethyl) | High (no steric hindrance) | Low (bulky isooctyl) |

| Lipophilicity (LogP) | High (~3.5 estimated) | Moderate (~2.5) | Very high (~5.0) |

| Synthetic Utility | Intermediate for arylacetic acid derivatives | Catalyst in cycloadditions | Herbicide formulation |

Research Findings and Mechanistic Insights

- Synthetic Routes: Similar to 3-amino-4-methyl benzoic acid chloroethyl ester (), the target compound may be synthesized via nitro reduction or esterification of pre-chlorinated precursors. The ethyl group likely requires Friedel-Crafts alkylation or direct substitution .

- Toxicity Considerations: Chlorinated esters, such as those in (e.g., triethylphosphorothioate), highlight the need for careful handling due to byproducts like p-nitrophenol, which is toxic and environmentally persistent .

Biological Activity

Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester, also known as 4-chloro-2-ethylphenyl acetate, is a chemical compound with various biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4-chloro-2-ethylphenyl acetate typically involves the reaction of 4-chloro-2-ethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst. The resulting ester can be characterized by spectroscopic methods, including NMR and IR spectroscopy.

Antimicrobial Properties

Research has indicated that compounds related to chloro-substituted phenyl esters exhibit significant antimicrobial activity. For example, derivatives of chloroacetic acid have shown effectiveness against various bacterial strains. In one study, a compound with similar structural characteristics displayed minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus ranging from 40 to 50 µg/mL, comparable to standard antibiotics .

Anticancer Activity

Chloro-substituted phenyl esters have been investigated for their anticancer properties. A related compound demonstrated potent inhibitory effects on cancer cell lines, with IC50 values as low as 1.50 µM against human leukemia cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly G1 phase .

Phytotoxic Effects

The biological activity of chloro-substituted esters extends to plant biology as well. Studies have shown that these compounds can influence plant growth by promoting root formation and elongation in certain species. For instance, the ethyl ester of a related compound induced significant root swelling and lateral root formation in black gram seedlings .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various chloro-substituted phenolic compounds were tested against common pathogens. The results indicated that the 4-chloro-2-ethylphenyl ester exhibited a notable inhibition zone against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control Antibiotic | 30 |

| 4-Chloro-2-Ethylphenyl Ester | 28 |

| Other Derivatives | Varies |

Case Study 2: Anticancer Activity

A study focusing on the anticancer potential of chloroaryl compounds found that the tested ester induced apoptosis in breast cancer cell lines (MCF-7). The compound showed significant alterations in cell cycle progression and increased early apoptosis rates.

| Treatment | % Apoptosis (Early/Late) |

|---|---|

| Control | 1.85 |

| Compound | 41.55 |

Research Findings

Recent research highlights the diverse biological activities associated with acetic acid esters containing chloro groups. The following table summarizes key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.